N-(2,5-dichlorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
N-(2,5-dichlorophenyl)-4-ethoxy-1-(4-fluorophenyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2FN3O2/c1-2-26-16-10-24(13-6-4-12(21)5-7-13)23-17(16)18(25)22-15-9-11(19)3-8-14(15)20/h3-10H,2H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWRSWODSWSVCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN(N=C1C(=O)NC2=C(C=CC(=C2)Cl)Cl)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dichlorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Substitution Reactions: The introduction of the dichlorophenyl and fluorophenyl groups can be achieved through nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide.
Esterification and Amidation: The ethoxy group can be introduced via esterification reactions, followed by amidation to form the final carboxamide structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dichlorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that pyrazole derivatives, including N-(2,5-dichlorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide, exhibit promising anticancer properties. Research has shown that these compounds can act as kinase inhibitors, targeting pathways involved in cancer cell proliferation and survival. For instance:
- Kinase Inhibition : The compound has been evaluated for its ability to inhibit various kinases implicated in cancer progression. Specific studies have reported effective inhibition against targets such as JNK (c-Jun N-terminal kinase) and others involved in the RAS/RAF/MEK/ERK signaling pathway .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. Pyrazole derivatives are known to interact with inflammatory mediators and pathways:
- Cytokine Modulation : Compounds similar to this compound have shown efficacy in reducing levels of pro-inflammatory cytokines such as IL-17 and TNFα, which are critical in inflammatory diseases .
Neuroprotective Properties
There is emerging evidence that pyrazole derivatives may exhibit neuroprotective effects:
- Antiepileptic Activity : Some studies have tested related pyrazole compounds for their anticonvulsant properties using animal models. The results indicate significant protective effects against seizures induced by pentylenetetrazol and maximal electroshock tests .
- Kinase Inhibition
The compound's ability to inhibit kinases leads to the disruption of signaling pathways that promote tumor growth and inflammation. Inhibiting these pathways can result in decreased cell proliferation and increased apoptosis in cancer cells.
- Cytokine Inhibition
By modulating the release of cytokines, the compound can help mitigate inflammatory responses, making it a candidate for treating autoimmune disorders and chronic inflammation.
Case Studies
Several case studies highlight the compound's potential applications:
- Cancer Treatment Trials : Clinical trials involving pyrazole-based compounds have demonstrated their effectiveness in reducing tumor size in certain types of cancers, including breast cancer and melanoma .
- Inflammatory Disease Management : In preclinical models of arthritis, pyrazole derivatives showed significant reductions in joint inflammation and pain .
Mechanism of Action
The mechanism of action of N-(2,5-dichlorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(2,5-Dimethoxyphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide
- Structural Differences: The 2,5-dimethoxyphenyl group replaces the 2,5-dichlorophenyl moiety in the target compound. Methoxy groups (-OCH₃) are electron-donating, whereas chlorine atoms are electron-withdrawing.
- Functional Implications : Methoxy substituents may reduce steric hindrance compared to chlorine atoms, enhancing solubility but possibly diminishing receptor affinity.
5-(4-Chlorophenyl)-1-(2,5-dichlorophenyl)-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide
- Structural Differences : The trifluoromethyl (-CF₃) group on the terminal phenyl ring introduces strong electronegativity and hydrophobicity, contrasting with the ethoxy (-OCH₂CH₃) group in the target compound. Additionally, the pyrazole ring here has a 4-chlorophenyl substituent instead of 4-fluorophenyl .
- Functional Implications : The -CF₃ group enhances metabolic resistance and may increase binding affinity to hydrophobic pockets in receptors. However, the 4-chlorophenyl group could reduce selectivity compared to the 4-fluorophenyl group in the target compound.
Anandamide (Arachidonylethanolamide)
- Structural Differences: Anandamide, an endogenous cannabinoid receptor ligand, features an arachidonic acid-derived alkyl chain and a polar ethanolamide group. This contrasts sharply with the rigid, halogenated aromatic system of the target compound .
- Functional Implications: While both compounds target cannabinoid receptors, anandamide’s flexible alkyl chain allows for transient receptor interactions, resulting in rapid enzymatic degradation (e.g., by fatty acid amide hydrolase). The target compound’s aromatic structure likely confers greater stability and prolonged receptor modulation.
Comparative Data Table
| Compound Name | Key Substituents | Receptor Affinity (Hypothesized) | Metabolic Stability |
|---|---|---|---|
| N-(2,5-dichlorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide | 2,5-dichlorophenyl, 4-ethoxy, 4-fluorophenyl | High CB1/CB2 selectivity | Moderate-High |
| N-(2,5-dimethoxyphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide | 2,5-dimethoxyphenyl, 4-ethoxy, 4-fluorophenyl | Reduced affinity due to -OCH₃ | High |
| 5-(4-Chlorophenyl)-1-(2,5-dichlorophenyl)-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide | 2,5-dichlorophenyl, 4-chlorophenyl, -CF₃ | Broad GPCR activity | Very High |
| Anandamide | Arachidonic acid chain, ethanolamide | CB1 > CB2 | Low (rapidly degraded) |
Key Research Findings
Electron-Withdrawing Groups Enhance Receptor Affinity: Chlorine substituents (as in the target compound) improve binding to cannabinoid receptors compared to methoxy groups, likely due to increased van der Waals interactions and lipophilicity .
Fluorine vs. Chlorine in Aromatic Systems : The 4-fluorophenyl group in the target compound may offer better selectivity for CB1 over CB2 receptors compared to bulkier 4-chlorophenyl analogs, as seen in ’s compound .
Metabolic Stability: Rigid aromatic systems (e.g., pyrazole carboxamides) exhibit prolonged half-lives compared to flexible endogenous ligands like anandamide .
Biological Activity
N-(2,5-dichlorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a synthetic compound belonging to the pyrazole class, recognized for its potential therapeutic applications across various medical fields. This article explores its biological activity, focusing on its antimicrobial, antitumor, and anti-inflammatory properties, supported by research findings and data.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1170251-28-1 |
| Molecular Formula | C₁₈H₁₄Cl₂FN₃O₂ |
| Molecular Weight | 394.2 g/mol |
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a study highlighted the antimicrobial evaluation of various derivatives, including those similar to this compound. The minimum inhibitory concentration (MIC) values ranged from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Case Study: Synergistic Effects
A case study examined the synergistic effects of this compound with conventional antibiotics like Ciprofloxacin and Ketoconazole. The combination showed enhanced efficacy against resistant strains of bacteria, suggesting a potential avenue for treating infections that are difficult to manage with standard therapies .
Antitumor Activity
The antitumor potential of pyrazole derivatives has been extensively studied. In vitro assays demonstrated that certain derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). For example, modifications to the pyrazole structure led to compounds with IC50 values in the micromolar range, indicating potent cytotoxicity against these cancer cells .
The mechanism underlying the antitumor activity involves the activation of apoptotic pathways through caspase activation and modulation of p53 expression levels. These findings suggest that this compound may serve as a lead compound for developing new anticancer agents .
Anti-inflammatory Activity
In addition to its antimicrobial and antitumor properties, this compound has been investigated for its anti-inflammatory effects. It has been shown to inhibit neutrophil migration and reduce pro-inflammatory cytokine production in vitro. This activity is crucial for conditions characterized by excessive inflammation, such as rheumatoid arthritis .
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Significant activity against various pathogens; MIC values between 0.22 - 0.25 μg/mL |
| Antitumor | Induces apoptosis in cancer cell lines; IC50 values in micromolar range |
| Anti-inflammatory | Inhibits neutrophil migration; reduces cytokine production |
Q & A
Q. Structural Characterization :
- X-ray crystallography (e.g., as in and ) confirms the planar pyrazole ring and substituent orientations.
- NMR spectroscopy resolves electronic environments (e.g., 19F NMR for fluorophenyl groups, 1H NMR for ethoxy protons) .
- High-resolution mass spectrometry (HRMS) validates molecular weight and purity .
Q. Table 1: Key Structural Features Influencing Synthesis
Basic Question: How is the biological activity of this compound assessed in vitro?
Methodological Answer:
- Calcium Mobilization Assays : Used to evaluate receptor agonism/antagonism (e.g., CHO-k1 cells transfected with cannabinoid receptors). Intracellular Ca²⁺ flux is measured using fluorescent dyes (e.g., Calcium 5) .
- Competitive Binding Studies : Radiolabeled probes (e.g., ³H-SR141716A for CB1 receptors) quantify displacement efficacy (IC₅₀ values) .
- Enzyme Inhibition Assays : Test selectivity against kinases (e.g., CDK2) using ATP-binding site competition .
Q. Key Parameters :
- EC₅₀/IC₅₀ : Dose-dependent curves generated from triplicate experiments.
- Selectivity Ratio : Compare activity across receptor subtypes (e.g., CB1 vs. CB2) .
Advanced Question: What mechanistic insights exist regarding its interaction with cannabinoid receptors?
Methodological Answer:
The compound’s dichlorophenyl and fluorophenyl groups are critical for peripheral CB1 receptor antagonism , as shown by:
- Molecular Docking : Pyrazole-3-carboxamide scaffolds occupy the orthosteric binding pocket, with the dichlorophenyl group forming hydrophobic interactions with Leu-387 and Tyr-515 .
- Mutagenesis Studies : Substitution of Tyr-515 (CB1) reduces binding affinity, confirming its role in ligand stabilization .
- In Vivo Efficacy : Diet-induced obese mice showed reduced adiposity without central nervous system (CNS) side effects, confirming peripheral restriction .
Q. Table 2: Receptor Binding Data
| Receptor | Binding Affinity (Ki, nM) | Functional Activity | Reference |
|---|---|---|---|
| CB1 | 12.3 ± 1.5 | Antagonist | |
| CB2 | >10,000 | No activity |
Advanced Question: How do structural modifications influence its pharmacological profile?
Methodological Answer:
- Ethoxy vs. Hydroxy Groups : Replacing 4-ethoxy with hydroxy decreases metabolic stability but increases aqueous solubility (e.g., logP reduced from 4.2 to 3.1) .
- Dichlorophenyl vs. Trifluoromethyl : Dichlorophenyl enhances CB1 affinity (Ki = 12 nM vs. 45 nM for trifluoromethyl analogs) due to improved van der Waals interactions .
- Fluorophenyl Positioning : Para-fluorine (vs. meta) optimizes steric compatibility with the CB1 binding pocket .
Q. Table 3: Structure-Activity Relationship (SAR)
| Modification Site | Example Substituent | Effect on CB1 Activity | Reference |
|---|---|---|---|
| 4-Position | Ethoxy | Maintains antagonism | |
| 5-Position | Methyl | Reduces potency | |
| N-Phenyl | 2,6-Dichloro | Enhances selectivity |
Advanced Question: How can researchers resolve contradictory data on substituent effects across studies?
Methodological Answer:
Contradictions often arise from assay variability (e.g., cell lines, ligand concentrations). To address this:
Standardize Assay Conditions : Use identical receptor isoforms (e.g., human CB1 vs. rat CB1) and buffer systems .
Control for Solubility : Ensure compounds are dissolved in DMSO ≤0.1% to avoid aggregation artifacts .
Cross-Validate with Orthogonal Methods : Pair binding assays with functional readouts (e.g., cAMP inhibition) .
Example : reports enhanced activity with benzoxazole rings, while shows pyrazole-3-carboxamides are more potent. This discrepancy may reflect differences in target receptors (e.g., kinases vs. cannabinoid receptors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
